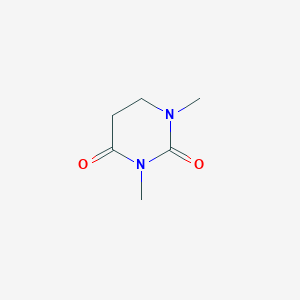
(4-bromo-5-phenyl-1,2-oxazol-3-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “(4-bromo-5-phenyl-1,2-oxazol-3-yl)methanol” is a type of oxazole derivative. Oxazoles are a class of organic compounds that contain a five-membered ring with three carbon atoms, one oxygen atom, and one nitrogen atom . They are known for their wide range of biological activities and are often used as intermediates in the synthesis of new chemical entities .
Synthesis Analysis
The synthesis of oxazole derivatives has been a topic of interest in medicinal chemistry. Various methods have been developed for the synthesis of oxazole derivatives, including the Van Leusen Oxazole Synthesis . This method involves the reaction of tosylmethyl isocyanide (TosMIC) with aldehydes to give 5-aryloxazoles . Another method involves the [2 + 2 + 1] annulation of terminal alkynes, nitriles, and oxygen atoms .Molecular Structure Analysis
The molecular structure of oxazole derivatives, including “(4-bromo-5-phenyl-1,2-oxazol-3-yl)methanol”, is characterized by a five-membered ring with an oxygen atom at position 1 and a nitrogen atom at position 3 . The presence of bromine and phenyl groups in the molecule can influence its physical and chemical properties .Chemical Reactions Analysis
Oxazole derivatives can undergo various chemical reactions. For example, palladium-catalyzed C-5 arylation of oxazoles is preferred in polar solvents, whereas C-2 arylation is preferred in nonpolar solvents . Additionally, a CO2/photoredox-cocatalyzed tandem oxidative cyclization of α-bromo ketones and amines can be used to prepare substituted oxazoles .Physical And Chemical Properties Analysis
The physical and chemical properties of “(4-bromo-5-phenyl-1,2-oxazol-3-yl)methanol” can be influenced by its molecular structure. For example, the presence of a bromine atom can increase the molecule’s molecular weight . The compound is typically in the form of a powder .Orientations Futures
The future research on “(4-bromo-5-phenyl-1,2-oxazol-3-yl)methanol” and other oxazole derivatives is likely to focus on exploring their potential biological activities and developing more efficient synthesis methods. Given the wide range of biological activities exhibited by oxazole derivatives, they are likely to continue to be a focus of research in medicinal chemistry .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for (4-bromo-5-phenyl-1,2-oxazol-3-yl)methanol involves the synthesis of 4-bromo-5-phenyl-1,2-oxazole followed by the reduction of the resulting oxazole to the corresponding alcohol using a reducing agent such as sodium borohydride or lithium aluminum hydride.", "Starting Materials": [ "Phenylacetic acid", "Phosphorus pentoxide", "Bromine", "2-amino-4-bromophenol", "Sodium borohydride or lithium aluminum hydride" ], "Reaction": [ "Step 1: Synthesis of 4-bromo-5-phenyl-1,2-oxazole", "a. Phenylacetic acid is treated with phosphorus pentoxide to form phenylacetyl chloride.", "b. 2-amino-4-bromophenol is reacted with phenylacetyl chloride in the presence of a base such as triethylamine to form 4-bromo-5-phenyl-1,2-oxazole.", "Step 2: Reduction of 4-bromo-5-phenyl-1,2-oxazole to (4-bromo-5-phenyl-1,2-oxazol-3-yl)methanol", "a. 4-bromo-5-phenyl-1,2-oxazole is dissolved in a suitable solvent such as ethanol or methanol.", "b. Sodium borohydride or lithium aluminum hydride is added to the solution and the mixture is stirred at room temperature or under reflux conditions for several hours.", "c. The reaction mixture is quenched with water and the product is extracted with a suitable organic solvent such as ethyl acetate or dichloromethane.", "d. The organic layer is dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure to yield (4-bromo-5-phenyl-1,2-oxazol-3-yl)methanol as a white solid." ] } | |
Numéro CAS |
934001-94-2 |
Nom du produit |
(4-bromo-5-phenyl-1,2-oxazol-3-yl)methanol |
Formule moléculaire |
C10H8BrNO2 |
Poids moléculaire |
254.1 |
Pureté |
95 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



